(R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride

Overview

Description

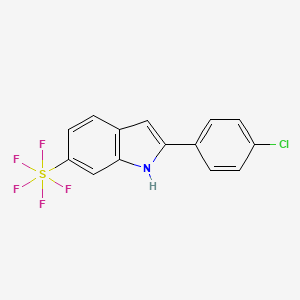

(R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride, also known as (R)-AMDP, is an organic compound used in a variety of scientific research applications. It is a chiral, secondary amine with a molecular formula of C14H19ClN2O and a molecular weight of 262.78 g/mol. (R)-AMDP has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

1. Synthesis and Characterization

The compound is extensively used in the synthesis of other chemicals. For instance, it's a precursor in the synthesis of spiroborate esters, which are used to prepare chiral organoboranes and alcohols, crucial for catalysts and amino alcohols synthesis (Stepanenko et al., 2011). It's also utilized in the synthesis of 3,4-disubstituted aminobutanoic acids, which have significant pharmacological activities, notably in neuroscience for conditions like Parkinson's and Alzheimer's diseases (Vasil'eva et al., 2016).

2. Catalytic Applications

The compound has been identified in catalytic processes. For example, it's involved in the calcium-mediated catalytic synthesis of 1-(diorganylamino)-1,4-diphenyl-4-(diphenylphosphanyl)buta-1,3-dienes, illustrating its role in regio- and stereoselective hydrofunctionalization, essential for creating specific molecular configurations (Younis et al., 2016).

3. Structural and Spectroscopic Analysis

(R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride is used in the structural and spectroscopic analysis of chemicals. For instance, it's part of the synthesis process of 4-(1-adamantyl)-1-aminobutan-3-one hydrochlorides, and the reactions it undergoes are crucial for understanding chemical structures and reactions (Makarova et al., 2002). Solid-state NMR spectroscopy uses the compound to assign tautomeric forms and proton positions in o-hydroxy Schiff bases, highlighting its role in advanced spectroscopic techniques (Jaworska et al., 2010).

4. Synthesis of Pharmaceutical Intermediates

It serves as a building block in the synthesis of pharmacologically active substances. For instance, it's a precursor in the synthesis of Schiff base organotin(IV) complexes, which exhibit potential as anticancer drugs (Basu Baul et al., 2009). Moreover, it's involved in synthesizing oxazolidinone derivatives, highlighting its utility in creating complex chemical entities for pharmaceutical applications (Mancuso et al., 2018).

properties

IUPAC Name |

(2R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15;/h3-13,16,19H,18H2,1-2H3;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKYWFMBUVMWNG-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733691 | |

| Record name | (2R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride | |

CAS RN |

56755-20-5 | |

| Record name | (2R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Methylsulfamoyl)amino]acetic acid](/img/structure/B1429590.png)

![2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1429592.png)

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B1429605.png)